4-Isocyanatooxane
Overview
Description
4-Isocyanatooxane, also known as 4-isocyanatotetrahydro-2H-pyran, is an organic compound with the molecular formula C6H9NO2. It features an isocyanate functional group (-N=C=O) attached to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanatooxane can be synthesized through several methods, including:
Phosgenation of Amines: This traditional method involves reacting an amine with phosgene (COCl2) to produce the isocyanate.
Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatooxane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Rearrangement Reactions: Involves reactions like the Curtius rearrangement, where an acyl azide decomposes to form an isocyanate and nitrogen gas.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form substituted ureas.
Water: Reacts to form carbamic acid, which decomposes to an amine and carbon dioxide.
Major Products Formed
Urethanes: Formed from reactions with alcohols.
Substituted Ureas: Formed from reactions with primary and secondary amines.
Carbamic Acid: Formed from reactions with water, which further decomposes.
Scientific Research Applications
4-Isocyanatooxane has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important in the production of foams, coatings, and adhesives.
Materials Science: Utilized in the development of advanced materials with specific properties, such as high durability and resistance to chemicals.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 4-isocyanatooxane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various products, including urethanes and substituted ureas . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4-Isocyanatooxane can be compared with other isocyanates, such as:
Phenyl Isocyanate: Similar in reactivity but differs in the aromatic ring structure.
Hexamethylene Diisocyanate: Used in the production of non-yellowing polyurethanes, differs in having two isocyanate groups and an aliphatic chain.
Toluene Diisocyanate: Commonly used in industrial applications, differs in having two isocyanate groups attached to a benzene ring.
This compound is unique due to its tetrahydropyran ring structure, which imparts specific reactivity and properties that are distinct from other isocyanates.
Properties
IUPAC Name |
4-isocyanatooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBYOPQSPDPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53035-92-0 | |
Record name | 4-isocyanatooxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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